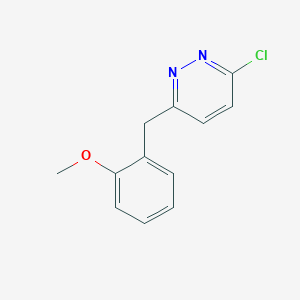

3-Chloro-6-(2-methoxybenzyl)-pyridazine

Description

3-Chloro-6-(2-methoxybenzyl)-pyridazine is a pyridazine derivative featuring a chlorine atom at position 3 and a 2-methoxybenzyl group at position 4. Below, we compare its structural and functional attributes with analogous compounds.

Properties

Molecular Formula |

C12H11ClN2O |

|---|---|

Molecular Weight |

234.68 g/mol |

IUPAC Name |

3-chloro-6-[(2-methoxyphenyl)methyl]pyridazine |

InChI |

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-6-7-12(13)15-14-10/h2-7H,8H2,1H3 |

InChI Key |

GXAOMUSGUVAZDM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC2=NN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Lipophilicity : The 2-methoxybenzyl group in the target compound may offer balanced lipophilicity compared to the highly lipophilic 2,4-dichlorobenzyl and trifluoromethyl groups.

- Synthetic Accessibility : The 4-methylphenyl analog (20% yield) is less efficiently synthesized than hydrazine derivatives (e.g., 90% yield for 3-chloro-6-{2-[(5-nitrofuran-2-yl)methylene]hydrazinyl}pyridazine), suggesting that benzyl groups may pose steric challenges.

Pharmacological Activity

Key Observations :

- Activity Trends :

- Anti-inflammatory/Analgesic : The 4-methylphenyl analog’s efficacy suggests that alkyl/aryl groups at position 6 enhance these activities, likely through COX inhibition.

- Enzyme Inhibition : Piperazine-linked derivatives (e.g., AChE inhibitors) demonstrate the importance of nitrogen-rich substituents for targeting enzymatic active sites.

Key Observations :

- Chlorinated and piperazine-containing analogs often require stringent safety protocols due to acute toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.